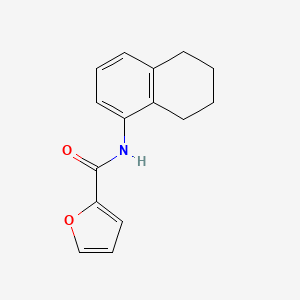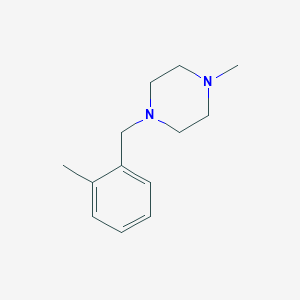![molecular formula C16H16N2O4 B5681715 N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential therapeutic benefits. It belongs to the class of compounds known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to have a significant impact on lipid and glucose metabolism.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide works by binding to and activating PPARδ, which is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved lipid and glucose metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, increased insulin sensitivity, and reduced body fat. It has also been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has a number of advantages for use in lab experiments, including its well-defined mechanism of action and its ability to selectively activate PPARδ without affecting other PPAR subtypes. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are a number of future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, including its potential use as a therapeutic agent in conditions such as obesity, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs. Finally, there is a need for further research on the optimal dosing and administration of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide to maximize its therapeutic potential while minimizing potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves a multi-step process that begins with the reaction of 4-methoxyphenethylamine with 2-nitrobenzoyl chloride to form the intermediate product, N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide. This intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product, N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic benefits in conditions such as obesity, diabetes, and cardiovascular disease. It has been shown to have a significant impact on lipid and glucose metabolism, leading to improved insulin sensitivity and reduced body fat. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-13-8-6-12(7-9-13)10-11-17-16(19)14-4-2-3-5-15(14)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFABRRRDOIORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)